molecular formula C9H12ClN3OS B2405305 (R)-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1261234-17-6

(R)-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol

Cat. No. B2405305
M. Wt: 245.73
InChI Key: QDIGBHPATKBOME-ZCFIWIBFSA-N
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Description

(R)-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol, also known as Rilpivirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It was approved by the US Food and Drug Administration (FDA) in 2011 for use in combination with other antiretroviral agents. Rilpivirine is a potent inhibitor of HIV-1 reverse transcriptase, which is essential for viral replication.

Scientific Research Applications

Synthesis and Biological Activity

  • New Derivative Synthesis: A study by Pivazyan et al. (2019) demonstrated the synthesis of new derivatives containing 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl. These compounds showed a significant plant growth-stimulating effect, indicating potential applications in agriculture (Pivazyan et al., 2019).

Chemical Synthesis and Modification

  • Chlorination Studies: Harnden and Hurst (1990) explored the synthesis of pyrimidin-4-ols with nitrogen functionality, including chlorination processes to derive specific derivatives. Such studies are crucial for understanding the chemical properties and potential modifications of related compounds (Harnden & Hurst, 1990).
  • Hydrogen-Bonded Structures: Research by Orozco et al. (2009) focused on the hydrogen-bonded structures of similar compounds, which is essential for understanding their interaction potentials and stability (Orozco et al., 2009).

Pharmaceutical Applications

  • PDE9A Inhibitor Development: Verhoest et al. (2012) reported the development of a novel PDE9A inhibitor, which has advanced into clinical trials. This study highlights the potential of pyrimidin-4-yl derivatives in developing drugs for cognitive disorders (Verhoest et al., 2012).

Advanced Chemical Synthesis Techniques

  • Betainic Pyrimidinaminides Synthesis: Schmidt (2002) explored the synthesis of stable betainic pyrimidinaminides, contributing to the field of chemical synthesis and providing insights into the stability and reactivity of such compounds (Schmidt, 2002).

properties

IUPAC Name

(3R)-1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3OS/c1-15-9-11-7(10)4-8(12-9)13-3-2-6(14)5-13/h4,6,14H,2-3,5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIGBHPATKBOME-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=CC(=N1)Cl)N2CC[C@H](C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol

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